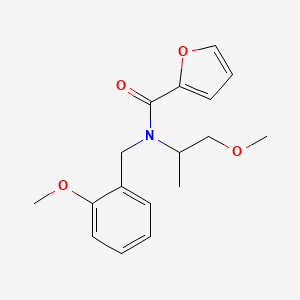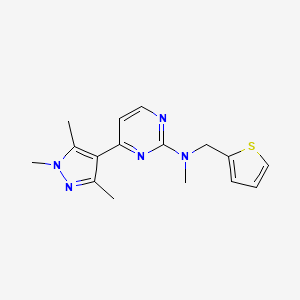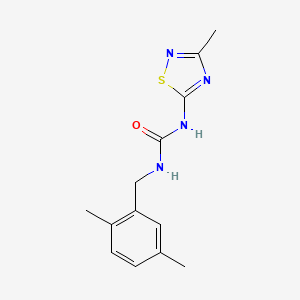![molecular formula C17H18N2O2 B5903436 [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol, also known as EMBC, is a compound that has been studied for its potential use as a therapeutic agent. EMBC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol is not fully understood. However, it is believed that [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has been shown to have a number of biochemical and physiological effects. For example, [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that the exact mechanism of action of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are a number of potential future directions for research on [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol. One area of research could focus on optimizing the synthesis method for [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol to improve its yield and purity. Another area of research could focus on further elucidating the mechanism of action of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol and identifying its molecular targets. Additionally, future research could investigate the potential use of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol in combination with other therapeutic agents for the treatment of cancer and inflammation.
Méthodes De Synthèse
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol can be synthesized through a multi-step process involving the reaction of 2-methylbenzimidazole with 2-bromoethanol, followed by the reaction of the resulting intermediate with 2-ethoxy-5-bromobenzaldehyde. The final step involves reduction of the resulting intermediate to yield [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol.
Applications De Recherche Scientifique
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. In one study, [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol was shown to inhibit the growth of breast cancer cells in vitro. In another study, [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol was shown to have anti-inflammatory effects in a mouse model of acute lung injury.
Propriétés
IUPAC Name |
[2-ethoxy-5-(1-methylbenzimidazol-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-16-9-8-12(10-13(16)11-20)17-18-14-6-4-5-7-15(14)19(17)2/h4-10,20H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPITLZBVBKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5903393.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}methanamine](/img/structure/B5903397.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![1-(2-furylmethyl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5903429.png)

![N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B5903439.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5903442.png)
![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}propanamide](/img/structure/B5903455.png)